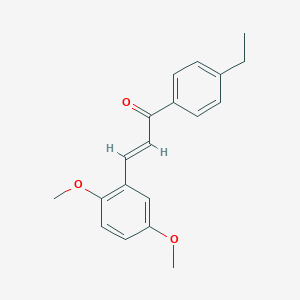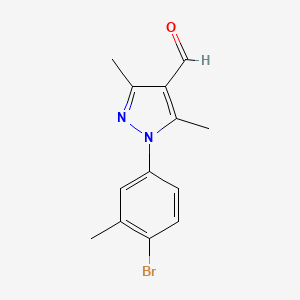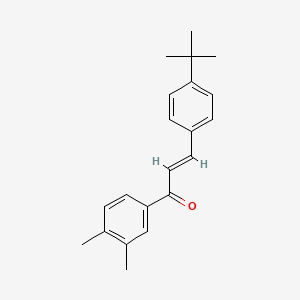
(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as EEPE, is a synthetically produced organic compound. It is a colorless liquid with a boiling point of 141°C and a melting point of -66°C. EEPE has a wide range of applications in the fields of scientific research, as well as in industrial and medical production.
Wissenschaftliche Forschungsanwendungen
EEPE has a wide range of applications in scientific research. It has been used as a model compound in studies of the synthesis of complex molecules, as well as in the study of the mechanism of the Wittig reaction. It has also been used as a starting material in the synthesis of other compounds, such as 2-ethyl-4-methylphenylacetaldehyde, which is used in the synthesis of pharmaceuticals. Additionally, EEPE has been used in the study of the structure-activity relationships of various organic compounds, as well as in the study of the reactivity of organic compounds in different environments.
Wirkmechanismus
The mechanism of action of EEPE is not yet fully understood, however, it is known that it can interact with various proteins and enzymes in the body. It is believed that EEPE binds to certain receptors in the body, which then triggers a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
EEPE has been found to have a wide range of effects on the body, both biochemical and physiological. It has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and pain. Additionally, it has been found to have a neuroprotective effect, as well as to reduce stress and anxiety. It has also been found to have a positive effect on the immune system, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
EEPE has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is not soluble in water, making it difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to work with in organic reactions.
Zukünftige Richtungen
There are a number of potential future directions for research involving EEPE. These include further studies on its mechanism of action, as well as studies on its potential therapeutic applications. Additionally, studies on its structure-activity relationships and reactivity in different environments may provide further insight into its potential uses. Furthermore, further studies on its effects on various biochemical and physiological processes may provide further insight into its potential therapeutic applications. Finally, further studies on its synthesis and synthesis of related compounds may provide further insight into its potential industrial applications.
Synthesemethoden
EEPE can be synthesized via the Wittig reaction, which is a type of organic reaction in which an organic phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In the case of EEPE, the reaction begins with the reaction of the phosphonium ylide, (E)-3-methyl-2-buten-1-yl trifluoromethanesulfonate, with ethyl 4-ethylphenylacetate in the presence of a base, such as sodium hydride, to form an intermediate product. This intermediate product then undergoes a cyclization reaction with a catalytic amount of a Lewis acid, such as boron trifluoride, to form the final product, EEPE.
Eigenschaften
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-3-15-9-11-16(12-10-15)18(20)14-13-17-7-5-6-8-19(17)21-4-2/h5-14H,3-4H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAQXNKMVNRRCM-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)

![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)






![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)



![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)